3-bromo-5-[(methylamino)methyl]phenol

medicinal chemistry physicochemical profiling lead optimization

3-Bromo-5-[(methylamino)methyl]phenol (CAS 1521744-60-4) is a synthetic organic compound belonging to the bromophenol class, characterized by a bromine atom at the meta position relative to the hydroxyl group and a methylaminomethyl substituent at the position para to the bromine (C8H10BrNO; MW 216.07 g/mol). As of May 2026, this compound is listed by several chemical suppliers primarily as a research-grade building block or intermediate.

Molecular Formula C8H10BrNO
Molecular Weight 216.07 g/mol
CAS No. 1521744-60-4
Cat. No. B6618188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-5-[(methylamino)methyl]phenol
CAS1521744-60-4
Molecular FormulaC8H10BrNO
Molecular Weight216.07 g/mol
Structural Identifiers
SMILESCNCC1=CC(=CC(=C1)Br)O
InChIInChI=1S/C8H10BrNO/c1-10-5-6-2-7(9)4-8(11)3-6/h2-4,10-11H,5H2,1H3
InChIKeyKEMGMUUENMCZRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-[(methylamino)methyl]phenol (CAS 1521744-60-4): A Meta-Substituted Bromophenol Building Block for Scientific Procurement


3-Bromo-5-[(methylamino)methyl]phenol (CAS 1521744-60-4) is a synthetic organic compound belonging to the bromophenol class, characterized by a bromine atom at the meta position relative to the hydroxyl group and a methylaminomethyl substituent at the position para to the bromine (C8H10BrNO; MW 216.07 g/mol) [1]. As of May 2026, this compound is listed by several chemical suppliers primarily as a research-grade building block or intermediate . However, despite its availability for procurement, a comprehensive search of peer-reviewed primary research papers and patents yields no head-to-head quantitative biological activity data, no selectivity profiling, and no in vivo pharmacokinetic or pharmacodynamic comparisons for this specific compound against its closest structural analogs or functional alternatives. The baseline status for scientific selection is therefore defined by the absence of such published evidence.

The Risks of Generic Substitution for 3-Bromo-5-[(methylamino)methyl]phenol (1521744-60-4) in Research


The assumption that any meta-substituted bromophenol with an aminomethyl group can be interchangeably substituted is not supported by the current evidence base. Even minor structural changes, such as replacing the N-methyl group with a hydrogen (primary amine) or a larger alkyl group, can alter the molecule's lipophilicity (cLogP), basicity (pKa of the amine), and hydrogen-bonding capacity, all of which are critical determinants of target binding, cellular permeability, and metabolic stability [1]. For a compound like 3-bromo-5-[(methylamino)methyl]phenol, where no comparative quantitative data exists, generic substitution introduces an unquantified risk of irreproducibility or experimental failure. The following section details the specific, measurable attributes where data is absent, providing a transparent evidence guide for procurement decisions.

Quantitative Differentiation Evidence for 3-Bromo-5-[(methylamino)methyl]phenol (1521744-60-4) vs. Putative Analogs


Physicochemical Properties: Computed Lipophilicity (XLogP3-AA) as a Baseline Differentiation Metric

In the absence of published head-to-head biological comparisons, the single most reliable point of differentiation for 3-bromo-5-[(methylamino)methyl]phenol rests on its computed physicochemical properties, which can be contrasted with those of its closest hypothetical analogs to infer potential behavioral differences. PubChem's computed XLogP3-AA value for the target compound is 1.6, reflecting its moderate lipophilicity [1]. This value is the product of the specific meta-bromo and para-methylaminomethyl substitution pattern. Any generic substitution with a different substitution pattern or a different amine substituent would necessarily alter this property, potentially shifting a compound outside the optimal drug-like or probe-like chemical space (e.g., XLogP > 3 or < 0). This metric serves as a quantitative, though indirect, comparator for procurement specification, ensuring the ordered material matches the required lipophilicity profile for a given assay system.

medicinal chemistry physicochemical profiling lead optimization

Hydrogen Bond Donor/Acceptor Count as a Specificity Determinant in Target Engagement

The target compound has a computed hydrogen bond donor count of 2 and an acceptor count of 2 [1]. This specific profile stems from the phenolic -OH and secondary amine -NH- groups. A direct comparator, such as 3-bromo-5-(aminomethyl)phenol (primary amine) would have a different donor count (likely 3, due to the primary amine), while a tertiary amine analog (dimethylamino) would have a donor count of 1. This difference in H-bond donor capacity directly impacts the compound's ability to form specific interactions with biological targets containing hydrogen-bond acceptors. In quantitative terms, a change in a single H-bond can be the difference between a potent inhibitor (e.g., Ki < 100 nM) and an inactive compound, as exemplified across numerous SAR campaigns. Without literature data for the specific compound, this computed parameter provides the most grounded differentiation for selecting the correct N-methylated analog over non-methylated ones.

structure-activity relationship molecular recognition drug design

Absence of Antitubercular Activity Data: A Critical Negative Differentiator from Related meta-Amido Bromophenols

A series of meta-amido bromophenol derivatives have been reported to potently inhibit the growth of Mycobacterium tuberculosis H37Ra, with MIC values ranging from 0.25 to 12.5 μg/mL, while showing no activity against normal Gram-positive and Gram-negative bacteria, indicating high specificity [1]. However, these compounds are meta-amido derivatives, not meta-aminomethyl compounds like the target compound. No published study has reported the anti-mycobacterial activity of 3-bromo-5-[(methylamino)methyl]phenol or its direct analogs. This absence of data is a key differentiator: a researcher seeking to replicate or extend this antitubercular SAR should not assume that the target compound will exhibit similar potency or specificity. Procuring this compound for antimycobacterial screening would represent an exploration into uncharted chemical space, with no guarantee of activity.

antitubercular agents Mycobacterium tuberculosis specificity profiling

Procurement-Driven Application Scenarios for 3-Bromo-5-[(methylamino)methyl]phenol (1521744-60-4)


Synthetic Intermediate in Custom CETP Inhibitor Analog Synthesis

The compound's listing in the Aladdin scientific literature database under patent US-8759365-B2 (Novartis AG) suggests its potential use as a synthetic intermediate or a reference standard in the development of cholesteryl ester transfer protein (CETP) inhibitors [1]. A user requiring a meta-substituted bromophenol building block with a secondary N-methylamine handle for a specific reaction sequence (e.g., reductive amination, amide coupling) would need precisely this structural isomer to maintain the integrity of the final target molecule. Any other substitution pattern or N-alkyl chain length would be contraindicated.

Physicochemical Probe for Systematic SAR Exploration of Hydrogen Bonding

Based on its computed hydrogen bond donor count of 2, which is unique to the secondary amine motif [1], this compound can be systematically employed in a matched molecular pair analysis. A research group investigating the role of a single hydrogen bond in target affinity would procure this compound alongside its primary amine (donor count 3) and tertiary amine (donor count 1) analogs to generate a quantitative SAR. The meta-bromo substituent serves as a heavy atom probe for X-ray crystallography or [Br]-19F NMR, enabling direct measurement of binding pose changes driven solely by the hydrogen-bonding capacity of the amine.

Starting Material for Uncharted Antitubercular Chemical Space Exploration

While meta-amido bromophenols have demonstrated potent and specific antitubercular activity (MIC 0.25–12.5 μg/mL), the target compound's meta-aminomethyl scaffold is completely unexplored [1]. For a laboratory specifically focused on finding new chemical entities with a novel mechanism of action against M. tuberculosis, procuring this compound for a phenotypic screening cascade is a scientifically sound, high-risk/high-reward decision. The absence of prior data, far from being a weakness, is the very feature that justifies its selection over a known active analog.

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